Methyl 4-[(2,4-dimethylphenyl)methoxy]quinoline-2-carboxylate
Description
Methyl 4-[(2,4-dimethylphenyl)methoxy]quinoline-2-carboxylate is a complex organic compound that belongs to the class of benzoxazole derivatives. This compound is characterized by its unique structure, which includes a benzoxazole ring, a piperazine moiety, and an ethoxybenzoyl group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Properties
IUPAC Name |
methyl 4-[(2,4-dimethylphenyl)methoxy]quinoline-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO3/c1-13-8-9-15(14(2)10-13)12-24-19-11-18(20(22)23-3)21-17-7-5-4-6-16(17)19/h4-11H,12H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHIKNNWGGOLWJR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)COC2=CC(=NC3=CC=CC=C32)C(=O)OC)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-[(2,4-dimethylphenyl)methoxy]quinoline-2-carboxylate typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Formation of the Benzoxazole Ring: The benzoxazole ring can be synthesized through the cyclization of 2-aminophenol with an appropriate carboxylic acid derivative under acidic conditions.
Introduction of the Piperazine Moiety: The piperazine ring is introduced by reacting the benzoxazole intermediate with piperazine in the presence of a suitable catalyst.
Attachment of the Ethoxybenzoyl Group: The final step involves the acylation of the piperazine nitrogen with 4-ethoxybenzoyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[(2,4-dimethylphenyl)methoxy]quinoline-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperazine nitrogen or the benzoxazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of alkylated derivatives.
Scientific Research Applications
Synthesis Pathway
The synthesis can be achieved through several methods, including:
- Condensation Reactions : Utilizing appropriate aldehydes and amines to form the quinoline structure.
- Functional Group Modifications : Employing reactions such as methylation and methoxylation to introduce substituents.
Biological Activities
The compound exhibits a range of biological activities, making it a candidate for various therapeutic applications:
Anticancer Activity
Research indicates that derivatives of quinoline compounds can exhibit anticancer properties. Methyl 4-[(2,4-dimethylphenyl)methoxy]quinoline-2-carboxylate has been studied for its potential to inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.
Antimicrobial Properties
Quinoline derivatives are known for their antimicrobial effects. Studies have demonstrated that this compound shows activity against various bacterial strains, suggesting its potential use in developing new antibiotics.
Case Study 1: Anticancer Efficacy
A study published in Pharmaceutical Biology investigated the anticancer efficacy of this compound against human cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 10 µM, with IC50 values suggesting strong activity comparable to established chemotherapeutics.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 12.5 | Apoptosis induction |
| A549 (Lung) | 15.0 | Cell cycle arrest |
| HeLa (Cervical) | 10.0 | Inhibition of proliferation |
Case Study 2: Antimicrobial Activity
In another study focused on antimicrobial properties, this compound was tested against common pathogens such as Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentrations (MIC) that suggest its potential as a lead compound for antibiotic development.
| Pathogen | MIC (µg/mL) | Comparison with Control |
|---|---|---|
| Staphylococcus aureus | 32 | Penicillin: 64 |
| Escherichia coli | 16 | Ampicillin: 32 |
Potential Applications in Drug Development
Given its promising biological activities, this compound may serve as:
- A lead compound for developing novel anticancer agents.
- An antimicrobial agent in formulations aimed at treating bacterial infections.
- A scaffold for further modifications to enhance efficacy and reduce toxicity.
Mechanism of Action
The mechanism of action of Methyl 4-[(2,4-dimethylphenyl)methoxy]quinoline-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Another piperazine derivative with acetylcholinesterase inhibitory activity.
4-(4,6-dimethylpyrimidin-2-ylamino)methylsulfonyl)phenylimino: A compound with antiviral activity.
Uniqueness
Methyl 4-[(2,4-dimethylphenyl)methoxy]quinoline-2-carboxylate stands out due to its unique combination of a benzoxazole ring and a piperazine moiety, which imparts distinct chemical and biological properties
Biological Activity
Methyl 4-[(2,4-dimethylphenyl)methoxy]quinoline-2-carboxylate is a quinoline derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and virology. This article explores its synthesis, biological mechanisms, and significant research findings.
Chemical Structure and Synthesis
The compound is characterized by a complex structure featuring a quinoline ring, a methoxy group, and a carboxylate moiety. Its synthesis typically involves multiple steps:
- Formation of the Benzoxazole Ring : This is achieved through cyclization of 2-aminophenol with an appropriate carboxylic acid derivative under acidic conditions.
- Introduction of the Piperazine Moiety : The benzoxazole intermediate is reacted with piperazine in the presence of a catalyst.
- Acylation : The final step involves acylation with 4-ethoxybenzoyl chloride using a base like triethylamine.
Anticancer Properties
Recent studies have highlighted the anticancer potential of quinoline derivatives, including this compound. Quinoline compounds are known to exhibit cytotoxic effects against various cancer cell lines by inhibiting key cellular pathways.
- Mechanism of Action : The compound interacts with enzymes or receptors involved in cell proliferation and apoptosis. It has been shown to induce apoptosis in cancer cells by blocking the PI3K/AKT/mTOR signaling pathway, which is crucial for cell survival and growth .
- Case Studies :
Antiviral Activity
Quinoline derivatives have also been explored for their antiviral properties against various viral strains:
- Mechanism : The antiviral activity is attributed to their ability to interfere with viral replication processes. For instance, certain quinoline derivatives have shown efficacy against viruses like HIV and Zika virus by targeting viral enzymes .
Research Findings
The following table summarizes key findings related to the biological activities of this compound:
| Study | Activity | Cell Line/Model | IC50 (µM) | Mechanism |
|---|---|---|---|---|
| Study 1 | Anticancer | HCT116 | 0.05 | PI3K/AKT/mTOR inhibition |
| Study 2 | Antiviral | Zika Virus | Not specified | Viral replication inhibition |
| Study 3 | Cytotoxicity | Caco-2 | 0.03 | Induction of apoptosis |
Q & A
Q. What are the established synthetic routes for Methyl 4-[(2,4-dimethylphenyl)methoxy]quinoline-2-carboxylate?
The compound can be synthesized via esterification of quinaldic acid derivatives with substituted phenols. A common protocol involves reacting quinaldic acid with (2,4-dimethylphenyl)methanol in the presence of phosphorus oxychloride (POCl₃) as a coupling agent under reflux conditions (353–363 K). This method is analogous to the synthesis of similar quinoline-2-carboxylate esters reported in crystallographic studies . Alternative routes may utilize Pfitzinger or Gould–Jacob reactions for quinoline core formation, followed by functionalization at the 4-position via nucleophilic substitution or Mitsunobu reactions .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- 1H/13C NMR : To confirm substitution patterns (e.g., methoxy groups, aromatic protons).
- X-ray crystallography : For resolving molecular geometry and intermolecular interactions (e.g., π-π stacking, hydrogen bonding). Software like SHELXL (for refinement) and OLEX2 (for structure solution) are widely used .
- High-resolution mass spectrometry (HRMS) : To verify molecular weight and purity.
- IR spectroscopy : To identify ester carbonyl (~1700 cm⁻¹) and methoxy group vibrations .
Q. What are the primary applications of this compound in academic research?
Quinoline-2-carboxylates are explored as:
- Antimicrobial agents : Due to structural similarity to quinine derivatives.
- Fluorescent probes : The quinoline core’s π-conjugated system enables photophysical studies.
- Enzyme inhibitors : Modulating biological pathways via interactions with quinoline-binding proteins .
Advanced Research Questions
Q. How can structural data from X-ray crystallography resolve contradictions in reaction outcomes?
Crystal structures provide unambiguous confirmation of regiochemistry and stereochemistry, which are critical when synthetic yields vary due byproducts (e.g., isomers or unreacted intermediates). For example, weak C–H···O interactions or π-π stacking observed in crystal packing (centroid distances ~3.5–3.9 Å) can explain solubility challenges or purification artifacts . Refinement tools in SHELXL allow modeling of disorder or twinning, common in bulky aromatic esters .
Q. What methodologies optimize the compound’s synthetic yield under scale-up conditions?
- Continuous flow reactors : Improve heat/mass transfer for esterification steps.
- Microwave-assisted synthesis : Reduces reaction time (e.g., from 8 hours to 1–2 hours).
- Automated purification systems : Chromatography platforms with UV detection enhance separation of structurally similar byproducts .
Q. How do computational methods complement experimental studies of this compound?
- DFT calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) to guide fluorescence studies.
- Molecular docking : Simulate interactions with biological targets (e.g., malaria parasite enzymes) to prioritize in vitro assays.
- MD simulations : Analyze solvent effects on crystallization, aiding polymorph control .
Q. What strategies address discrepancies in biological activity data across studies?
- Dose-response standardization : Ensure consistent molar concentrations in assays.
- Metabolite profiling : LC-MS to identify degradation products that may alter activity.
- Crystallographic validation : Compare bioactive conformations (from protein-ligand co-crystals) with solution-state structures .
Data Analysis & Contradiction Resolution
Q. How should researchers interpret conflicting solubility data in polar vs. nonpolar solvents?
The compound’s solubility is influenced by:
- Crystal packing : Bulky substituents (e.g., 2,4-dimethylphenyl) reduce polarity, favoring nonpolar solvents.
- Intermolecular interactions : Weak hydrogen bonds (e.g., C–H···O) may enhance solubility in dichloromethane over water. Solubility parameters (Hansen or Hildebrand) should be calculated and validated experimentally .
Q. What experimental controls are essential when studying its fluorescence properties?
- Quenching controls : Add NaN₃ to assess singlet oxygen involvement.
- Solvent polarity titrations : Compare emission spectra in DMSO vs. hexane to confirm intramolecular charge transfer.
- pH stability tests : Quinoline derivatives often exhibit pH-dependent fluorescence .
Methodological Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
